3-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
3-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is an organic compound notable for its distinctive structure and broad range of applications
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 3-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 5-(methylsulfanyl)-1,3,4-thiadiazole-2-amine. The reaction is often conducted in the presence of a base such as triethylamine and a suitable solvent like dichloromethane. The reaction is carried out under reflux conditions, ensuring the formation of the desired product.
Industrial Production Methods: : In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often involving continuous flow reactors to manage the exothermic nature of the reaction and to ensure consistent product quality.
Chemical Reactions Analysis
3-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, reflecting its functional groups.
Types of Reactions
Substitution Reactions: : The chlorine atom on the benzene ring can be substituted by nucleophiles.
Reduction and Oxidation: : The compound can undergo reduction of the thiadiazole ring or oxidation of the methylsulfanyl group.
Addition Reactions: : The compound can form adducts with certain reagents due to the presence of multiple reactive sites.
Common Reagents and Conditions
Nucleophilic Substitution: : Reagents such as sodium methoxide or potassium thiolate.
Reduction: : Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Oxidation: : Oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
Major Products Formed
From Substitution: : Derivatives where the chlorine atom is replaced by other nucleophiles.
From Reduction: : Compounds with a reduced thiadiazole ring.
From Oxidation: : Sulfoxides or sulfones derived from the oxidation of the methylsulfanyl group.
Scientific Research Applications
3-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide has numerous scientific applications.
In Chemistry
Used as a precursor in the synthesis of complex molecules.
Serves as a model compound in studying reaction mechanisms.
In Biology
Investigated for its potential as a biochemical probe.
Evaluated for its interactions with biological macromolecules.
In Medicine
Explored for its potential as an antimicrobial agent.
Studied for its activity against specific diseases or conditions.
In Industry
Employed as an intermediate in the production of pharmaceuticals.
Used in the manufacture of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide often involves interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of key enzymes in microbial metabolism. The compound's specific interactions with proteins and other biomolecules in cells result in the modulation of biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparing 3-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide with similar compounds highlights its uniqueness.
Similar Compounds
3-chloro-N-(1,3,4-thiadiazol-2-yl)benzamide
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide
5-(methylsulfanyl)-1,3,4-thiadiazole derivatives
Uniqueness
The presence of both the 3-chlorobenzamide and 5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl moieties provides unique reactivity.
Offers a balance of electronic and steric effects, influencing its behavior in reactions and applications.
There you have it: an in-depth look at this compound from synthesis to applications. What’s next on your agenda?
Properties
IUPAC Name |
3-chloro-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3OS2/c1-16-10-14-13-9(17-10)12-8(15)6-3-2-4-7(11)5-6/h2-5H,1H3,(H,12,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZBOQJOTSXTNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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